- Asymmetric Epoxidation of Alkenes Catalyzed by a Porphyrin-Inspired Manganese Complex, Organic Letters, 2013, 15(16), 4138-4141
Cas no 94535-50-9 (LEVCROMAKALIM)
LEVCROMAKALIM structure
Product Name:LEVCROMAKALIM
Número CAS:94535-50-9
MF:C16H18N2O3
Megavatios:286.325724124908
CID:827212
PubChem ID:93504
Update Time:2024-10-25
LEVCROMAKALIM Propiedades químicas y físicas
Nombre e identificación
-
- LEVCROMAKALIM
- Levcromakalim,(3S,4R)-3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-2H-1-benzopyran-6-carbonitrile
- lemakalim
- levcromakelim
- (3S,4R)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-2H-1-benzopyran-6-carbonitrile (ACI)
- 2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-, (3S-trans)- (ZCI)
- (-)-Cromakalim
- (3S,4R)-(-)-Cromakalim
- BRL 38227
- Levkromakalim
- (3S,4R)-3-Hydroxy-2,2-dimethyl-4-(2-oxo-pyrrolidin-1-yl)-chroman-6-carbonitrile
- LEVCROMAKALIM [USAN]
- LEVCROMAKALIM (+/-)-FORM
- AKOS000281031
- NCGC00025132-01
- 94470-67-4
- (-)-Cromakalim;BRL 38227
- Cromakalimum [Latin]
- SR-01000597579-1
- NCGC00025132-02
- SR-01000597579-2
- Levcromakalim (USAN/INN)
- MLS001333994
- 6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(2-oxo-1-pyrrolidinyl)-2H-benzo[b]pyran-3-ol
- (3s,4r)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)chroman-6-carbonitrile
- (3S)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile
- CHEBI:6436
- Levcromakalim [USAN:INN:BAN]
- Cromakalime [French]
- 1-((3S,4R)-6-Ethynyl-3-hydroxy-2,2-dimethyl-chroman-4-yl)-pyrrolidin-2-one
- NS00125528
- LEVCROMAKALIM [INN]
- Tox21_110948
- Cromakalim, (3S-trans)-Isomer
- CS-6950
- (+/-)-cromakalim
- Cromakalim, trans-Isomer
- CHEMBL100
- (3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-6-carbonitrile
- Levanex
- HMS2233P19
- HMS3414K15
- 2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-, (3S,trans)-
- HY-14255
- trans-6-Cyano-3,4-dihydro-2,2-dimethyl-4-(2-oxopyrrolidinyl)-2H-1-benzopyran-3-ol
- BRD-K24526313-001-08-6
- M&B-44809
- 2H-1-BENZOPYRAN-6-CARBONITRILE, 3,4-DIHYDRO-3-HYDROXY-2,2-DIMETHYL-4-(2-OXO-1-PYRROLIDINYL)-, (3S,4R)-
- CROMAKALIM [MART.]
- Cromakalim
- NCGC00025132-04
- BRN 3622889
- SMR000058880
- RW7PN4BLDJ
- (+-)-trans-3-Hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-6-chromancarbonitrile
- CAS-94535-50-9
- BRL 34915
- 3-Hydroxy-2,2-dimethyl-4-(2-oxo-pyrrolidin-1-yl)-chroman-6-carbonitrile(BRL 38227)
- MLS001077309
- Tox21_113581
- brl34915
- MS-24087
- G12682
- BRL-34915
- 3-Hydroxy-2,2-dimethyl-4-(2-oxo-pyrrolidin-1-yl)-chroman-6-carbonitrile (Lemakalim)
- NCGC00025132-03
- (+/-)-TRANS-3-HYDROXY-2,2-DIMETHYL-4-(2-OXO-1-PYRROLIDINYL)-6-CHROMANCARBONITRILE
- D02385
- Cromakalime
- MLS000069770
- BRD-K24526313-001-18-5
- BRD-K24526313-001-17-7
- HMS3678K15
- LEVCROMAKALIM [MI]
- 0G4X367WA3
- SCHEMBL122344
- Cromakalimum
- BDBM50010132
- LEVCROMAKALIM [JAN]
- DTXCID3025677
- UNII-0G4X367WA3
- DTXSID5045677
- UNII-RW7PN4BLDJ
- 2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-, trans-(+-)-
- SR-01000597579
- BRL-38227
- 94535-50-9
- Opera_ID_416
- LEVCROMAKALIM (+/-)-FORM [MI]
- 3-Hydroxy-2,2-dimethyl-4-(2-oxo-pyrrolidin-1-yl)-chroman-6-carbonitrile
- BRL-38266
- 3S,4R-3-Hydroxy-2,2-dimethyl-4-(2-oxo-pyrrolidin-1-yl)-chroman-6-carbonitrile
- Cromakalim [INN:BAN]
- (3S,4R)-3-Hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-6-chromancarbonitrile
- (3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)chromane-6-carbonitrile
- CROMAKALIM [INN]
- (3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile
- Tox21_110948_1
- TVZCRIROJQEVOT-CABCVRRESA-N
- HMS3267D06
- LEVCROMAKALIM [WHO-DD]
-
- Renchi: 1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m1/s1
- Clave inchi: TVZCRIROJQEVOT-CABCVRRESA-N
- Sonrisas: O[C@@H]1C(C)(C)OC2C=CC(=CC=2[C@H]1N1CCCC1=O)C#N
Atributos calculados
- Calidad precisa: 286.13200
- Masa isotópica única: 286.132
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 21
- Cuenta de enlace giratorio: 1
- Complejidad: 481
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 2
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 73.6A^2
- Xlogp3: 0.8
Propiedades experimentales
- Denso: 1.31
- Punto de fusión: 242-244°
- Punto de ebullición: 482.3°Cat760mmHg
- Punto de inflamación: 245.5°C
- Disolución: DMSO: ≤10 mM, soluble
- PSA: 73.56000
- Logp: 1.69158
- Rotación específica: D26 -52.2° (c = 1 in chloroform)
LEVCROMAKALIM Información de Seguridad
- Wgk Alemania:3
- Instrucciones de Seguridad: 22-24/25
- Rtecs:DJ2177500
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
LEVCROMAKALIM Datos Aduaneros
- Código HS:2934999090
- Datos Aduaneros:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
LEVCROMAKALIM PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | L331300-10mg |
Levcromakalim |
94535-50-9 | 10mg |
$236.00 | 2023-05-18 | ||
| TRC | L331300-100mg |
Levcromakalim |
94535-50-9 | 100mg |
$1832.00 | 2023-05-18 | ||
| MedChemExpress | HY-14255-10mM*1mLinDMSO |
Levcromakalim |
94535-50-9 | 99.79% | 10mM*1mLinDMSO |
¥1260 | 2022-02-25 | |
| MedChemExpress | HY-14255-2mg |
Levcromakalim |
94535-50-9 | 99.83% | 2mg |
¥800 | 2025-04-15 | |
| MedChemExpress | HY-14255-5mg |
Levcromakalim |
94535-50-9 | 99.83% | 5mg |
¥1200 | 2025-04-15 | |
| MedChemExpress | HY-14255-10mg |
Levcromakalim |
94535-50-9 | 99.83% | 10mg |
¥1650 | 2025-04-15 | |
| MedChemExpress | HY-14255-50mg |
Levcromakalim |
94535-50-9 | 99.84% | 50mg |
¥6800 | 2024-04-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L876225-2mg |
Levcromakalim |
94535-50-9 | ≥99% | 2mg |
¥820.80 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L876225-5mg |
Levcromakalim |
94535-50-9 | ≥99% | 5mg |
¥1,231.20 | 2022-01-13 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L47780-50mg |
LEVCROMAKALIM |
94535-50-9 | 50mg |
¥11052.0 | 2021-09-09 |
LEVCROMAKALIM Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ; 4 h, 25 °C
1.2 Solvents: Water ; 25 °C
1.2 Solvents: Water ; 25 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ; 6 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referencia
- Asymmetric epoxidation of cis-alkenes mediated by iminium salts: highly enantioselective synthesis of levcromakalim, Organic Letters, 2005, 7(3), 375-377
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium hydride
Referencia
- Compositions and methods for extended release cromakalim therapy, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
Referencia
- Stereoselective epoxidation using chiral salen-type catalysts, United States, , ,
Métodos de producción 5
Condiciones de reacción
Referencia
- Method for the preparation of (3S,4R)-isomers of 4-(cyclic-amido)-2H-1-benzopyrans and 4-amino-3-hydroxy-2H-1-benzopyrans, European Patent Organization, , ,
Métodos de producción 6
Condiciones de reacción
Referencia
- Mechanism of action and systemic and regional hemodynamics of the potassium channel activator BRL34915 and its enantiomers, Circulation Research, 1988, 62(4), 679-86
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 6 h, -78 °C
1.2 Reagents: Water ; -78 °C
1.2 Reagents: Water ; -78 °C
Referencia
- Total synthesis of chromanol 293B and cromakalim via stereoselective amination of chiral benzylic ethers, Tetrahedron Letters, 2020, 61(5),
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ; overnight, rt
Referencia
- Preparation of controlled-delivery cromakalim prodrugs, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ; 30 min, rt
1.2 Solvents: Dimethyl sulfoxide ; 6 h, rt
1.3 Reagents: Water ; rt
1.2 Solvents: Dimethyl sulfoxide ; 6 h, rt
1.3 Reagents: Water ; rt
Referencia
- Immobilized dimeric chiral Mn(III) salen complex on short channel ordered mesoporous silica as an effective catalyst for the epoxidation of non-functionalized alkenes, Tetrahedron, 2012, 68(31), 6314-6322
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Referencia
- Preparation of optically active benzopyran compounds as antihypertensives and smooth muscle relaxants, Japan, , ,
Métodos de producción 11
Condiciones de reacción
Referencia
- Synthesis of homochiral potassium channel openers: role of the benzopyranyl 3-hydroxyl group in cromakalim and pyridine N-oxides in determining the biological activities of enantiomers, Bioorganic & Medicinal Chemistry Letters, 1992, 2(3), 229-34
Métodos de producción 12
Condiciones de reacción
Referencia
- 2,2-Dialkylnaphthalen-1-ones as new potassium channel activators, Journal of Medicinal Chemistry, 1993, 36(15), 2121-33
Métodos de producción 13
Condiciones de reacción
Referencia
- Synthesis and antihypertensive activity of 4-(cyclic amido)-2H-1-benzopyrans, Journal of Medicinal Chemistry, 1986, 29(11), 2194-201
Métodos de producción 14
Condiciones de reacción
Referencia
- Benzopyran derivatives, European Patent Organization, , ,
LEVCROMAKALIM Raw materials
- 2,2-Dimethyl-3,4-epoxy-6-cyanochroman
- (3S,4R)-3,4-Dihydro-3-methoxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-2H-1-benzopyran-6-carbonitrile
LEVCROMAKALIM Preparation Products
LEVCROMAKALIM Literatura relevante
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
94535-50-9 (LEVCROMAKALIM) Productos relacionados
- 94470-67-4((+/-)-Cromakalim)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Proveedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Suzhou Genelee Bio-Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Zouping Mingyuan Import and Export Trading Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos
上海帛亦医药科技有限公司
Miembros de la medalla de oro
Proveedor de China
Reactivos
Shanghai Bent Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote